Array ( [bid] => 141693 ) Buy (R)-betaxolol hydrochloride | 91878-54-5

(R)-betaxolol hydrochloride

Catalog No.
S686816
CAS No.
91878-54-5
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-betaxolol hydrochloride

CAS Number

91878-54-5

Product Name

(R)-betaxolol hydrochloride

IUPAC Name

(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1

InChI Key

CHDPSNLJFOQTRK-UNTBIKODSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Synonyms

(2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanolHydrochloride; (+)-Betaxolol Hydrochloride; (R)-(+)-Betaxolol Hydrochloride; Dextrobetaxolol Hydrochloride;

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Glaucoma Treatment

Glaucoma is a group of eye diseases that damage the optic nerve, potentially leading to vision loss. Betaxolol works by lowering intraocular pressure (IOP), a major risk factor for glaucoma progression. Studies have shown that betaxolol is effective in reducing IOP and comparable to non-selective beta-blockers in this regard []. Additionally, betaxolol offers a superior safety profile, especially for patients with cardiopulmonary diseases due to its selective beta-1 blocking action [].

Delivery Systems for Improved Efficacy

Traditional eye drop formulations of betaxolol can suffer from rapid tear turnover and poor ocular bioavailability. Researchers are exploring novel drug delivery systems to improve the effectiveness of betaxolol in glaucoma treatment. These systems include nanoparticles, which can increase corneal permeability and extend the drug's residence time in the eye [].

Other Potential Applications

Beyond glaucoma and hypertension, betaxolol shows promise in other areas of scientific research, including:

  • Cardioprotection: Studies suggest betaxolol may offer cardioprotective benefits by reducing the risk of heart failure and stroke [].
  • Neuroprotection: Betaxolol's mechanism of action may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases [].

(R)-Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and glaucoma. It is a chiral compound, with the (R)-enantiomer being the active form. The chemical formula for (R)-betaxolol hydrochloride is C18H29ClN2O3C_{18}H_{29}ClN_2O_3, and it has a molar mass of approximately 307.43 g/mol . This compound functions by selectively inhibiting catecholamine stimulation of beta-1 receptors, leading to decreased heart rate, cardiac output, and blood pressure, while minimizing effects on beta-2 receptors, which are associated with bronchial smooth muscle .

(R)-Betaxolol hydrochloride functions by selectively blocking beta-1 adrenergic receptors. These receptors are present in heart muscle and other tissues. When norepinephrine (a natural signaling molecule) binds to these receptors, it increases heart rate and blood pressure. (R)-Betaxolol competitively binds to the same site, preventing norepinephrine from exerting its effects. This leads to a decrease in heart rate and blood pressure, making it beneficial in treating hypertension [].

The primary mechanism of action for (R)-betaxolol involves its competitive antagonism at beta-1 adrenergic receptors. Upon binding to these receptors, it inhibits the activation of adenylate cyclase, reducing the production of cyclic adenosine monophosphate (cAMP). This cascade results in decreased intracellular calcium levels, thereby lowering myocardial contractility and heart rate . The compound also exhibits minimal membrane-stabilizing activity and does not possess intrinsic sympathomimetic activity, distinguishing it from non-selective beta-blockers .

(R)-Betaxolol hydrochloride has been shown to effectively reduce intraocular pressure in patients with open-angle glaucoma by decreasing aqueous humor production in the ciliary body . Its selectivity for beta-1 receptors allows it to be used safely in patients with respiratory issues, as it is less likely to induce bronchospasm compared to non-selective beta-blockers like timolol . Additionally, (R)-betaxolol has neuroprotective properties, potentially safeguarding retinal neurons from excitotoxicity during ischemic events .

Several synthesis methods for (R)-betaxolol hydrochloride have been documented:

  • Chiral Resolution: The synthesis often begins with racemic betaxolol, which can be resolved into its enantiomers using chiral chromatography or enzymatic methods.
  • Reflux Method: A common method involves refluxing (R)-3-isopropylamine with 1,2-epoxypropane in ethanol for several hours, followed by treatment with dry hydrogen chloride gas to form the hydrochloride salt .
  • Improved Scalable Process: Recent advancements have focused on developing more efficient and scalable processes for synthesizing betaxolol hydrochloride, enhancing yield and purity while minimizing environmental impact .

(R)-Betaxolol hydrochloride is primarily used in:

  • Hypertension Management: It effectively lowers blood pressure through its action on the heart.
  • Glaucoma Treatment: The ophthalmic formulation is used to manage intraocular pressure in patients with open-angle glaucoma.
  • Post-Myocardial Infarction: It aids in reducing myocardial oxygen demand and improving cardiac function post-infarction .

Interaction studies have highlighted that (R)-betaxolol may interact with various medications metabolized by cytochrome P450 enzymes, particularly CYP2D6. As an inhibitor of this enzyme, (R)-betaxolol can affect the metabolism of other drugs that are substrates of CYP2D6, potentially leading to increased plasma concentrations of those drugs . Additionally, caution is advised when co-administering with other antihypertensives or medications that may exacerbate bradycardia or hypotension.

(R)-Betaxolol hydrochloride shares similarities with other beta-blockers but has unique properties due to its selective action on beta-1 receptors. Below is a comparison table highlighting its uniqueness:

CompoundSelectivityPrimary UseUnique Features
(R)-BetaxololBeta-1Hypertension, GlaucomaNeuroprotective effects; minimal bronchospasm risk
MetoprololBeta-1HypertensionCommonly used but less effective for glaucoma
TimololNon-selectiveGlaucomaHigher risk of bronchospasm; more systemic side effects
AtenololBeta-1HypertensionLess lipophilic than betaxolol; similar cardiovascular effects

UNII

WKM694DUG8

Wikipedia

(R)-betaxolol hydrochloride

Dates

Last modified: 04-14-2024

Explore Compound Types